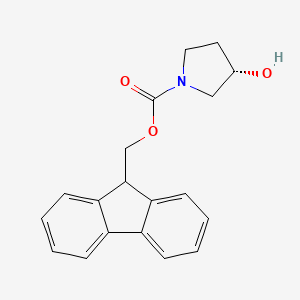

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (3S)-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDNZJQVYQCDJW-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584680 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215178-38-4 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Fmoc-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine: A Technical Guide for Researchers

A comprehensive overview of the chiral building block (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, including its chemical properties, synthesis, and applications in drug discovery and development, with a focus on its role in peptide synthesis.

Introduction

This compound, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring with a hydroxyl group at the 3-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly peptides and peptidomimetics. The Fmoc group provides a stable yet readily cleavable protecting group for the amine, essential for controlled, stepwise synthesis. The defined stereochemistry at the 3-position is crucial for influencing the biological activity and target interaction of the final compounds.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 215178-38-4 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₃ | [1][2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Synonyms | (S)-1-Fmoc-3-pyrrolidinol, this compound, (S)-1-(9-Fluorenylmethoxycarbonyl)-3-pyrrolidinol | [1][2] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95% | |

| Optical Rotation | The "(+)" designation indicates that it is dextrorotatory, rotating plane-polarized light in the clockwise direction. | [2] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported across public sources and may vary depending on the purity and supplier.

Synthesis

The synthesis of this compound typically starts from a chiral precursor, such as (S)-3-hydroxypyrrolidine. The key step involves the protection of the secondary amine with the Fmoc group.

A general synthetic workflow is outlined below:

Experimental Protocol: Fmoc Protection of (S)-3-hydroxypyrrolidine

This protocol describes a general procedure for the N-Fmoc protection of (S)-3-hydroxypyrrolidine.

Materials:

-

(S)-3-hydroxypyrrolidine hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane and Water, or Dichloromethane (DCM)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or another suitable solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve extraction with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development

This compound is primarily utilized as a building block in the synthesis of peptide-based therapeutics and other complex chiral molecules. The hydroxypyrrolidine moiety is a common structural motif in many biologically active compounds.

Solid-Phase Peptide Synthesis (SPPS)

The most significant application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is central to this methodology due to its stability under the conditions required for peptide bond formation and its facile removal under mild basic conditions (typically with piperidine).

The general cycle for incorporating an amino acid using Fmoc-based SPPS is depicted below:

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.

-

Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated solution to the resin.

-

Agitate the mixture for 1-2 hours, or until the coupling reaction is complete.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the disappearance of the free amine, indicating a successful coupling. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Drug Development Context

While this compound is a building block and not typically a direct modulator of signaling pathways itself, its incorporation into peptides and small molecules can significantly influence their biological activity. The hydroxypyrrolidine scaffold is present in numerous compounds that target a wide range of biological pathways. For instance, derivatives of hydroxypyrrolidine are found in inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. The stereochemistry and the hydroxyl group can play a critical role in binding to the active site of target enzymes or receptors, thereby modulating their activity and downstream signaling.

The logical relationship in its application in drug discovery can be visualized as follows:

Conclusion

This compound is a crucial chiral building block for researchers and scientists in the field of drug development. Its well-defined stereochemistry and the presence of the versatile Fmoc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. A thorough understanding of its properties and its application in synthetic methodologies like SPPS is essential for the successful design and development of novel therapeutic agents.

References

An In-Depth Technical Guide to (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

This guide provides a comprehensive overview of the molecular structure, properties, and applications of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a key building block for researchers, scientists, and professionals in drug development and peptide synthesis.

Molecular Structure and Properties

This compound is a chiral organic compound featuring a pyrrolidine ring. The amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS). The hydroxyl group provides a site for further functionalization, making it a versatile building block in the synthesis of complex molecules.

Molecular Structure:

Quantitative Data Summary:

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White solid |

| Storage Temperature | Room Temperature |

| CAS Number | 215178-38-4 |

Role in Peptide Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of peptides and other biologically active compounds. The pyrrolidine nucleus is a common structural motif found in numerous natural products and pharmaceuticals. The Fmoc protecting group is central to modern solid-phase peptide synthesis, a technique that has revolutionized the production of peptides for therapeutic and research purposes.[][2][3]

The Fmoc group's key advantage lies in its orthogonality to the acid-labile side-chain protecting groups typically employed in SPPS.[][4] This allows for the selective removal of the Fmoc group under mild basic conditions, enabling the sequential addition of amino acids to a growing peptide chain without compromising the integrity of other protecting groups.[3][5]

The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of drugs targeting various diseases.[6] Its incorporation into molecules can influence their conformational rigidity, solubility, and binding affinity to biological targets.

Experimental Protocols

General Synthesis of this compound:

The synthesis of this compound typically involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a 9-fluorenylmethyloxycarbonyl group. A general procedure is outlined below, based on standard Fmoc protection protocols.

Materials:

-

(S)-3-hydroxypyrrolidine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

-

Dissolution: (S)-3-hydroxypyrrolidine is dissolved in the chosen solvent. If a biphasic system is used, an aqueous solution of a base like sodium bicarbonate is prepared separately.

-

Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermicity of the reaction.

-

Addition of Fmoc Reagent: The Fmoc-Cl or Fmoc-OSu, dissolved in a suitable solvent, is added dropwise to the stirred solution of (S)-3-hydroxypyrrolidine and base.

-

Reaction: The reaction is stirred at a low temperature for a specified period, and then allowed to warm to room temperature, with the progress monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is worked up to isolate the product. This may involve washing with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by extraction with an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS):

The primary application of this compound is as a building block in SPPS. The general workflow for incorporating this amino acid derivative into a peptide chain is as follows:

-

Resin Preparation: A solid support resin (e.g., Wang resin or Rink amide resin) is prepared with the first amino acid attached.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[7]

-

Washing: The resin is washed thoroughly to remove the piperidine and the cleaved Fmoc-adduct.

-

Coupling: A solution containing this compound, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) is added to the resin. The mixture is agitated to facilitate the coupling reaction.

-

Washing: The resin is washed again to remove any unreacted reagents.

-

Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound:

A diagram illustrating the cyclical process of Solid-Phase Peptide Synthesis.

References

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. This document details the chemical principles, experimental protocols, and purification methodologies required to obtain a high-purity product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The pyrrolidinol moiety is a prevalent scaffold in numerous biologically active molecules, and the fluorenylmethoxycarbonyl (Fmoc) protecting group offers a strategic advantage in multi-step syntheses due to its stability in acidic conditions and facile removal under mild basic conditions. This orthogonality allows for selective deprotection of the nitrogen atom without affecting other acid-labile protecting groups, a crucial aspect of modern peptide and medicinal chemistry.

This guide outlines a standard and reliable method for the preparation of this compound, starting from the commercially available (S)-3-hydroxypyrrolidine hydrochloride. The synthesis involves the protection of the secondary amine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Subsequent purification is achieved through column chromatography and/or recrystallization to yield the final product with high purity.

Synthesis of this compound

The synthesis of this compound is a straightforward N-protection reaction. The following sections provide a detailed experimental protocol for this transformation.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) |

| (S)-3-Hydroxypyrrolidine hydrochloride | C₄H₁₀ClNO | 123.58 |

| Fmoc-Cl or Fmoc-OSu | C₁₅H₁₁ClO₂ or C₁₉H₁₅NO₅ | 258.69 or 337.32 |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Water (H₂O) | H₂O | 18.02 |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Silica gel (for column chromatography) | SiO₂ | 60.08 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

Experimental Protocol

This protocol describes the Fmoc protection of (S)-3-hydroxypyrrolidine using Fmoc-Cl. A similar procedure can be followed with Fmoc-OSu, which is often preferred due to its higher stability and reduced side-product formation.[1][2][3][4]

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., a 1:1 or 2:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate (2.5 - 3.0 eq) to the solution to neutralize the hydrochloride salt and create basic conditions. Stir the mixture until the gas evolution ceases.

-

-

Fmoc Protection:

-

In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 - 1.1 eq) in DCM.

-

Add the Fmoc-Cl solution dropwise to the cooled pyrrolidine solution over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude product can be purified by silica gel column chromatography followed by recrystallization to obtain a highly pure product.

Purification by Column Chromatography

-

Column Preparation:

-

Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

-

Loading and Elution:

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.

-

Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

-

Dissolution:

-

Dissolve the product obtained from column chromatography in a minimal amount of hot ethyl acetate.

-

-

Crystallization:

-

Slowly add hexanes to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

-

Isolation:

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White solid |

| Melting Point | The melting point is expected to be identical to its enantiomer, (R)-(-)-1-Fmoc-3-pyrrolidinol. (Specific value not found in the search results). |

| Optical Rotation | The specific rotation is expected to be equal in magnitude and opposite in sign to its enantiomer, (R)-(-)-1-Fmoc-3-pyrrolidinol. (Specific value not found in the search results). |

| ¹H NMR (CDCl₃) | Predicted shifts based on similar structures: δ 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 4.50-4.25 (m, 3H), 3.70-3.40 (m, 4H), 2.10-1.90 (m, 2H). |

| ¹³C NMR (CDCl₃) | Predicted shifts based on similar structures: δ 155.0, 144.0, 141.4, 127.8, 127.1, 125.1, 120.0, 70.5, 67.2, 55.0, 47.4, 45.0, 34.0. |

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine solubility in different solvents

An In-depth Technical Guide on the Solubility of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a qualitative solubility profile based on the general characteristics of Fmoc-protected amino alcohols, alongside a detailed experimental protocol for determining precise solubility.

Introduction to this compound

This compound is a chiral building block commonly utilized in organic synthesis, particularly in the construction of complex molecules and peptidomimetics for drug discovery. Its structure, featuring a polar hydroxyl group, a secondary amine protected by the bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) group, and a pyrrolidine ring, results in a molecule with moderate polarity. This structural composition is a key determinant of its solubility in different solvents. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, and formulation.

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Halogenated | High | Often used in peptide synthesis with Fmoc-protected compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A standard solvent for solid-phase peptide synthesis, known to dissolve most Fmoc-amino acids well.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, it is an excellent solvent for Fmoc-protected amino acids.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Generally a good solvent for polar organic molecules. |

| Acetone | Polar Aprotic | Moderate | Expected to have reasonable solvating power for this compound. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate to Low | Less polar than other aprotic solvents, may have limited capacity. |

| Isopropanol | Polar Protic | Moderate to Low | The hydroxyl group can interact, but the overall polarity is lower than methanol or ethanol. |

| Ethanol | Polar Protic | Moderate to Low | The presence of the hydroxyl group allows for some interaction. |

| Methanol | Polar Protic | Moderate | Being the most polar alcohol, it is expected to be a better solvent than ethanol or isopropanol. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene is unlikely to effectively solvate the polar functionalities of the molecule. |

| Water | Polar Protic | Very Low | The large, hydrophobic Fmoc group significantly reduces solubility in water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details a gravimetric method for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Procedure: Gravimetric Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Determination of Solute Mass:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in g/L or mol/L using the mass of the solute and the volume of the filtrate analyzed.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

References

A Technical Guide to the NMR and Mass Spectrometry Analysis of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the chiral building block, (S)-(+)-1-Fmoc-3-hydroxypyrrolidine. Detailed experimental protocols for obtaining this data are also presented, targeting researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound. The NMR data is based on analogous compounds, specifically considering the influence of the Fmoc protecting group and the pyrrolidine ring structure.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Fmoc Ar-H |

| 7.60 | d | 2H | Fmoc Ar-H |

| 7.41 | t | 2H | Fmoc Ar-H |

| 7.32 | t | 2H | Fmoc Ar-H |

| 4.50 - 4.20 | m | 4H | Fmoc-CH, Fmoc-CH₂, Pyrrolidine-CH-OH |

| 3.70 - 3.40 | m | 4H | Pyrrolidine-CH₂ |

| 2.10 - 1.90 | m | 2H | Pyrrolidine-CH₂ |

| 1.80 (approx.) | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 | Fmoc C=O |

| 143.9 | Fmoc Ar-C (quaternary) |

| 141.4 | Fmoc Ar-C (quaternary) |

| 127.8 | Fmoc Ar-CH |

| 127.1 | Fmoc Ar-CH |

| 125.1 | Fmoc Ar-CH |

| 120.0 | Fmoc Ar-CH |

| 70.0 (approx.) | Pyrrolidine-CH-OH |

| 67.5 | Fmoc-CH₂ |

| 55.0 (approx.) | Pyrrolidine-CH₂ |

| 47.3 | Fmoc-CH |

| 45.0 (approx.) | Pyrrolidine-CH₂ |

| 32.0 (approx.) | Pyrrolidine-CH₂ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion Type | Chemical Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₂₀H₂₁NO₃ + H]⁺ | 324.1594 | Protonated Molecule |

| [M+Na]⁺ | [C₂₀H₂₁NO₃ + Na]⁺ | 346.1414 | Sodium Adduct |

| [M+K]⁺ | [C₂₀H₂₁NO₃ + K]⁺ | 362.1153 | Potassium Adduct |

Experimental Protocols

Detailed methodologies for acquiring the NMR and mass spectrometry data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1] The use of a high-field spectrometer, such as a 500 MHz instrument, is recommended for achieving optimal signal dispersion.[1][2]

-

¹H NMR Spectroscopy: The spectrum is typically acquired at room temperature. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak of chloroform at 7.26 ppm.[1] Data is presented with the following format: chemical shift (multiplicity, coupling constant(s), integration). Standard multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.[1]

2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

For ESI-MS analysis, the sample should be free of non-volatile salts and buffers, such as phosphates, as these can suppress ionization and contaminate the instrument.[3][4]

-

Sample Preparation: A stock solution of the compound is prepared by dissolving it in an organic solvent like methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to a final concentration of about 10 µg/mL with a solvent mixture typically consisting of 50% water and 50% organic solvent (e.g., acetonitrile), with the addition of 0.1% formic acid to promote protonation.[5] The use of trifluoroacetic acid (TFA) should be avoided for low concentration samples as it can cause ion suppression.[6] The final solution must be free of any precipitates.[5]

-

Data Acquisition: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, in positive ion mode.[7] This allows for the detection of the protonated molecule [M+H]⁺ and other common adducts like [M+Na]⁺ and [M+K]⁺, providing accurate mass measurements for elemental composition confirmation.[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 4. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. massspec.unm.edu [massspec.unm.edu]

- 7. Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, compiled from data on structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. Therefore, the information presented herein is based on an extrapolation of data from similar chemical entities, including the pyrrolidine ring system and Fmoc-protected amino acids. All laboratory personnel should handle this compound with care, assuming it may possess hazards similar to its structural analogs, and should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound is a chiral building block commonly utilized in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is standard in solid-phase peptide synthesis, and a hydroxypyrrolidine moiety.[1][2] Understanding the safety and handling of this compound is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on data from related compounds such as (S)-3-hydroxypyrrolidine and other Fmoc-derivatives, the following hazards should be anticipated:

-

Skin Corrosion/Irritation: May cause skin irritation.[3][4][5][6][7]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4][5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][7][8]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally related compounds. These values should be considered as estimates for this compound.

| Property | (S)-3-Hydroxypyrrolidine | Pyrrolidine | 1-Boc-3-pyrrolidinol | This compound (Predicted) |

| Molecular Formula | C4H9NO[8][9] | C4H9N | C9H17NO3[10] | C19H19NO3 |

| Molecular Weight | 87.12 g/mol [5][8] | 71.12 g/mol | 187.24 g/mol [10] | 309.36 g/mol |

| Appearance | Light yellow, clear, viscous liquid[8] | Colorless to yellow liquid | - | White to off-white solid |

| Melting Point | 15 °C[8][9] | -63 °C | - | No data available |

| Boiling Point | 108-110 °C (8 mmHg)[8][9] | 87-88 °C | - | No data available |

| Density | 1.078 g/mL at 20 °C[8][9] | 0.852 g/cm3 at 25 °C | - | No data available |

| Solubility in Water | Fully miscible[9] | Miscible | - | Limited solubility expected |

| Flash Point | 109.0 °C (closed cup)[8] | 3 °C | - | No data available |

Handling and Storage

Safe Handling:

-

Avoid inhalation of dust or vapors.[8]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[11]

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8]

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8]

Personal Protective Equipment (PPE)

A generalized workflow for handling this compound in a research setting is outlined below, emphasizing the necessary PPE at each stage.

Caption: General laboratory workflow with required PPE.

Experimental Protocols

While specific experimental protocols for this compound were not found, its primary application is in solid-phase peptide synthesis (SPPS). A general workflow for the incorporation of an Fmoc-protected amino acid in SPPS is provided below.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis:

-

Resin Swelling: Swell the solid support resin (e.g., Wang or Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and by-products.

-

Amino Acid Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the N-terminal Fmoc group and cleave the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Caption: Simplified workflow for Solid-Phase Peptide Synthesis.

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological properties of related compounds have not been thoroughly investigated.[8] Based on the anticipated GHS classification, it is presumed to be harmful if swallowed or inhaled. No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[8][12]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the product to enter drains.[11]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to the safety protocols established by their institution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to (S)-(+)-1-Fmoc-3-hydroxypyrrolidine for Researchers and Drug Development Professionals

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine (CAS No. 215178-38-4) is a chiral building block of significant interest in the fields of medicinal chemistry and drug discovery. Its rigid pyrrolidine core, combined with the strategic placement of a hydroxyl group and the Fmoc-protecting group, makes it a valuable component in the synthesis of complex peptides and small molecule therapeutics. This guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental protocols.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several prominent vendors, highlighting available purities and quantities to facilitate direct comparison and procurement.

| Supplier | Purity | Available Quantities |

| Pure Chemistry Scientific Inc. | 95% | 1g |

| Alchem Pharmtech, Inc. | >97% | 1g, 10g, 100g, 1kg |

| Aladdin Scientific | 95% | 250mg, 1g, 5g, Bulk |

| AbacipharmTech | 95% | 5g |

| A.J. Chemicals | Information not readily available | Information not readily available |

| Combi-Blocks Inc. | Information not readily available | Information not readily available |

Core Applications and Logical Workflow

This compound is primarily utilized as a constrained amino acid analog in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid can impart unique conformational properties to peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability. The pyrrolidine ring introduces a degree of rigidity into the peptide backbone, which can be advantageous for mimicking or stabilizing specific secondary structures required for biological recognition.

The general workflow for utilizing this compound in drug discovery involves its incorporation into a peptide or small molecule, followed by purification and biological evaluation.

Conceptual workflow for the use of this compound in drug discovery.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound is dependent on the target peptide sequence, the following represents a generalized and widely applicable methodology for Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for the incorporation of this compound.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS))

-

Diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with a 20% solution of piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is pre-activated with a coupling reagent and a base (e.g., HBTU and DIEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to facilitate coupling. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Concluding Remarks for the Research Professional

This compound serves as a critical and versatile building block for the synthesis of novel peptides and peptidomimetics. Its commercial availability from multiple suppliers allows for its ready integration into drug discovery pipelines. The established protocols for Fmoc-based solid-phase peptide synthesis provide a robust framework for the incorporation of this constrained amino acid analog, enabling the exploration of new chemical space and the development of next-generation therapeutics. Researchers are encouraged to consult the technical data sheets from their chosen supplier for specific handling and storage recommendations.

A Technical Guide to the Stereoselective Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its rigid, five-membered ring system, combined with the stereogenic center bearing a hydroxyl group, provides a valuable platform for developing potent and selective therapeutic agents. The precise control of stereochemistry at the C-3 position is often crucial for biological activity. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of these valuable chiral building blocks, complete with experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic routes.

Core Synthetic Strategies

The stereoselective synthesis of chiral 3-hydroxypyrrolidine derivatives can be broadly categorized into three main approaches: synthesis from the chiral pool, catalytic asymmetric synthesis, and diastereoselective synthesis. The choice of strategy often depends on the availability of starting materials, the desired stereoisomer, and the scalability of the process.

Synthesis from the Chiral Pool

Utilizing readily available, enantiopure starting materials from nature—the "chiral pool"—is a common and efficient strategy.[1] Key starting materials for the synthesis of chiral 3-hydroxypyrrolidines include amino acids and malic acid.

(S)- or (R)-proline and their derivatives are excellent precursors. For instance, (2S,4R)-4-hydroxyproline can be converted to various pyrrolidine derivatives.[2] The synthesis of drugs like Ertapenem and Meropenem has been carried out using (2S,4R)-4-hydroxypyrrolidine carboxylic acid.[3]

Both (S)- and (R)-malic acid are inexpensive and versatile starting materials. The synthesis of (S)-3-hydroxypyrrolidinone from (S)-malic acid has been reported.[4] A common approach involves the condensation of a malic acid derivative with an amine, followed by reduction. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid by condensation with benzylamine and subsequent reduction.[5]

dot

Caption: Chiral pool strategies for 3-hydroxypyrrolidine synthesis.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an elegant way to generate chirality from achiral or racemic starting materials. These methods are often highly efficient, requiring only a small amount of a chiral catalyst.

The enantioselective reduction of a prochiral N-protected-pyrrolidin-3-one is a direct approach to chiral 3-hydroxypyrrolidines. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective formation of 5-hydroxypyrrolidine derivatives through tandem reactions.[6] For example, the reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, catalyzed by a chiral pyrrolidine derivative, can produce highly enantioenriched 5-hydroxypyrrolidines.[6]

dot

Caption: Catalytic asymmetric routes to chiral hydroxypyrrolidines.

Diastereoselective Synthesis

Diastereoselective methods involve the conversion of a starting material that already contains a stereocenter, guiding the formation of a new stereocenter. A common strategy is the diastereoselective reduction of a chiral 3-hydroxypyrrolidin-2-one. The existing stereocenter at C-3 directs the approach of the reducing agent to the carbonyl group, leading to the formation of a specific diastereomer of the corresponding 2,3-disubstituted pyrrolidine.

Quantitative Data Summary

The following tables summarize representative quantitative data for various stereoselective syntheses of chiral 3-hydroxypyrrolidine derivatives.

Table 1: Synthesis from the Chiral Pool

| Starting Material | Product | Yield (%) | Stereochemical Purity | Reference |

| (S)-Malic acid | (S)-N-Benzyl-3-hydroxypyrrolidine | 87 | >99% ee | [5] |

| (R)-Malic acid | (R)-3-Hydroxypyrrolidine | 81 | >99% ee | [5] |

| 4-Amino-(S)-2-hydroxybutyric acid | (S)-3-Hydroxypyrrolidine | High | Optically & Chemically Pure | [7] |

Table 2: Catalytic Asymmetric Synthesis

| Substrate | Catalyst/Method | Product | Yield (%) | ee (%) | Reference |

| 2-Acetylaminomalonate and Cinnamaldehyde | Chiral Pyrrolidine 7 | 5-Hydroxy-3-phenylpyrrolidine derivative | 67-77 | 90-99 | [6] |

| N-Boc Pyrrolidine | s-BuLi / (-)-sparteine | 2-Substituted N-Boc Pyrrolidine | - | High | [8] |

| 2-Hexenal | Oxynitrilase | (R)-cyanohydrin | - | >99 | [9] |

Table 3: Diastereoselective Synthesis

| Starting Material | Reagent/Method | Product | Yield (%) | dr | Reference |

| N-benzyl (S)-3-hydroxypyrrolidin-2-one | Reductive cyanation | (2S,3S)-3-hydroxyproline | - | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine from (R)-Malic Acid[5]

-

Esterification: A solution of (R)-malic acid in methanol is treated with a catalytic amount of sulfuric acid and refluxed to afford dimethyl (R)-malate.

-

Amidation: The dimethyl (R)-malate is then reacted with excess benzylamine at elevated temperature to yield (R)-N-benzyl-3-hydroxysuccinimide.

-

Reduction: The succinimide is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous etheral solvent (e.g., THF, diethyl ether) at 0 °C to room temperature.

-

Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure to yield (R)-N-benzyl-3-hydroxypyrrolidine (87% yield).

Protocol 2: Organocatalytic Enantioselective Synthesis of a 5-Hydroxypyrrolidine Derivative[6]

-

Reaction Setup: To a stirred solution of an α,β-unsaturated aldehyde (2.0 equiv) in methanol at 20 °C, add the chiral amine catalyst 7 (0.2 equiv) and diethyl (N-acetylamino)malonate (1.0 equiv).

-

Reaction Execution: Stir the reaction mixture at 20 °C for 144 hours.

-

Purification: The crude reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the corresponding 5-hydroxypyrrolidine derivative (67-77% yield, 90-99% ee).

Caption: Decision tree for selecting a synthetic strategy.

Conclusion

The stereoselective synthesis of chiral 3-hydroxypyrrolidine derivatives is a well-developed field with a variety of robust and efficient methods. The choice between chiral pool synthesis, catalytic asymmetric approaches, and diastereoselective strategies allows for flexibility in accessing a wide range of these valuable building blocks. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and implementation of synthetic routes to these important molecules in drug discovery and development.

References

- 1. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

The Chemical Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity assembly of peptide chains.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2][] This technical guide provides a comprehensive overview of the chemical properties of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to support researchers in peptide chemistry and drug development.

Core Chemical Properties of Fmoc-Protected Amino Acids

The utility of the Fmoc group in peptide synthesis is founded on a set of key chemical characteristics that enable a robust and versatile synthetic methodology.

Base Lability and Acid Stability: The most defining characteristic of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine, while remaining stable under acidic conditions.[1][4] This property is fundamental to the orthogonal protection strategy in Fmoc-SPPS, allowing the temporary Nα-Fmoc protection to be removed at each cycle without disturbing the acid-labile protecting groups on the amino acid side chains or the resin linker.[2][]

Orthogonal Protection Strategy: The differential lability of the base-labile Fmoc group and the acid-labile side-chain protecting groups is the foundation of modern SPPS.[2] This orthogonality permits the selective deprotection of the α-amino group for peptide chain elongation, while the side chains stay protected until the final cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[][5]

UV-Monitoring: The fluorenyl moiety of the Fmoc group has a strong ultraviolet (UV) absorbance around 300 nm.[2] This intrinsic property can be harnessed for real-time, non-invasive monitoring of the completeness of both deprotection and coupling steps during automated peptide synthesis.

Enhanced Solubility: Fmoc-protected amino acids generally show good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which is crucial for ensuring efficient and complete coupling reactions.[1][6] However, some derivatives, particularly those with bulky side chains or unprotected polar groups like Fmoc-Asn-OH and Fmoc-Gln-OH, can exhibit poor solubility.

Data Presentation: Physicochemical and Reaction Properties

For reproducible and optimized peptide synthesis, a quantitative understanding of the properties of Fmoc-amino acids is essential. The following tables summarize key physicochemical and kinetic data.

Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |

| Fmoc-Gly-OH | 297.31 | 175-176 | Soluble in DMF |

| Fmoc-Ala-OH | 311.34 | 144-146 | Soluble in DMF, NMP |

| Fmoc-Val-OH | 339.39 | 143-145 | Soluble in DMF, NMP |

| Fmoc-Leu-OH | 353.42 | 132-134 | Soluble in DMF, NMP |

| Fmoc-Ile-OH | 353.42 | 115-117 | Soluble in DMF, NMP |

| Fmoc-Phe-OH | 387.44 | 183-185 | Soluble in DMF, NMP |

| Fmoc-Trp(Boc)-OH | 526.59 | 130-140 | Soluble in DMF |

| Fmoc-Ser(tBu)-OH | 383.45 | 128-132 | Soluble in DMF, NMP |

| Fmoc-Thr(tBu)-OH | 397.48 | 135-140 | Soluble in DMF, NMP |

| Fmoc-Tyr(tBu)-OH | 459.55 | 148-152 | Soluble in DMF, NMP |

| Fmoc-Asn(Trt)-OH | 596.69 | 170-175 | Soluble in DMF |

| Fmoc-Gln(Trt)-OH | 610.72 | 180-185 | Soluble in DMF |

| Fmoc-Asp(OtBu)-OH | 411.46 | 145-148 | Soluble in DMF, NMP |

| Fmoc-Glu(OtBu)-OH | 425.49 | 108-112 | Soluble in DMF, NMP |

| Fmoc-Lys(Boc)-OH | 468.55 | 115-120 | Soluble in DMF |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 | Soluble in DMF, NMP |

| Fmoc-His(Trt)-OH | 619.72 | 155-160 | Soluble in DMF |

| Fmoc-Cys(Trt)-OH | 585.72 | 168-172 | Soluble in DMF |

| Fmoc-Met-OH | 371.45 | 128-132 | Soluble in DMF, NMP |

| Fmoc-Pro-OH | 337.37 | 114-116 | Soluble in DMF, NMP |

Note: Solubility is a qualitative measure and can be affected by solvent purity and temperature. For challenging cases, co-solvents like DMSO or gentle warming may be employed to aid dissolution.

Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS and Their Lability

| Amino Acid | Side-Chain Protecting Group | Chemical Name | Cleavage Condition |

| Arg | Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | High % TFA |

| Asn, Gln | Trt | Trityl | High % TFA |

| Asp, Glu | OtBu | tert-Butyl ester | High % TFA |

| Cys | Trt, Acm, tBu | Trityl, Acetamidomethyl, tert-Butyl | Trt: High % TFA; Acm: Iodine; tBu: HF |

| His | Trt | Trityl | High % TFA |

| Lys | Boc | tert-Butoxycarbonyl | High % TFA |

| Ser, Thr, Tyr | tBu | tert-Butyl ether | High % TFA |

| Trp | Boc | tert-Butoxycarbonyl | High % TFA |

Key Chemical Processes and Mechanisms

Fmoc Protection of Amino Acids

The synthesis of Fmoc-amino acids is typically achieved by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7]

Caption: General workflow for the Fmoc protection of an amino acid.

Fmoc Deprotection: The E1cB Mechanism

The removal of the Fmoc group is its most defining feature and proceeds via a base-catalyzed β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. The resulting carbanion is stabilized by the aromatic system and undergoes elimination, cleaving the C-O bond to form dibenzofulvene (DBF) and a carbamic acid, which spontaneously decarboxylates to release the free amine of the peptide chain. The liberated DBF is scavenged by piperidine to form a stable adduct.

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The SPPS Cycle: A Step-by-Step Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Protocol for Synthesis of Fmoc-Amino Acids

This protocol describes a general procedure for the N-Fmoc protection of an amino acid using Fmoc-OSu.[7]

-

Dissolution: Suspend the free amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the suspension and stir until the amino acid is fully dissolved. The solution should be basic.

-

Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 equivalents) in dioxane and add it dropwise to the amino acid solution while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-amino acid should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[7]

Protocol for Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.[8]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-3 minutes.

-

Solvent Removal: Drain the piperidine solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol for Amino Acid Coupling using HATU

This protocol describes a common and efficient method for peptide bond formation using HATU as the coupling reagent.[9]

-

Amino Acid Preparation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous step.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction.[10]

-

Washing: Once complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol for the Kaiser Test (Qualitative)

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines.[10][11]

-

Reagent Preparation:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

-

-

Sample Preparation: After the deprotection/wash or coupling/wash step, take a small sample of resin beads (approx. 5-10 mg).

-

Reaction: Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.

-

Heating: Heat the test tube at 100-110°C for 5 minutes.[11][12]

-

Observation:

-

Positive Result (Free Amine Present): Intense blue color on the beads and/or in the solution. This is expected after a successful deprotection step.

-

Negative Result (No Free Amine): Yellow or colorless beads and solution. This is expected after a successful coupling reaction.

-

Protocol for Final Cleavage and Peptide Purification

This workflow outlines the final steps to release the peptide from the resin and purify it.

Caption: Workflow for the final cleavage, purification, and analysis of the synthetic peptide.

-

Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.

-

Cleavage: Prepare an appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol for peptides with sensitive residues).[8] Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

-

Isolation: Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether once more. Dry the crude peptide pellet under vacuum.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

-

Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and confirm identity using mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[15]

Conclusion

The chemical properties of Fmoc-protected amino acids provide a robust and versatile foundation for modern peptide synthesis. A thorough understanding of their stability, reactivity, and the mechanisms of protection and deprotection is critical for researchers, scientists, and drug development professionals. By leveraging the quantitative data and detailed protocols presented in this guide, practitioners can optimize synthesis strategies, troubleshoot potential issues, and ultimately achieve the high-purity peptides required for advanced research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

The Pyrrolidine Ring: A Linchpin in Peptide Structure and Function

A Technical Guide for Researchers and Drug Development Professionals

The unique cyclic structure of the pyrrolidine ring, characteristic of the amino acid proline and its derivatives, imparts profound and often determinative influences on the structure, function, and therapeutic potential of peptides. This technical guide provides an in-depth exploration of the multifaceted roles of the pyrrolidine ring, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. We will delve into the conformational constraints imposed by this five-membered ring, its impact on secondary structure, the critical phenomenon of cis-trans isomerization, and its exploitation in the design of novel therapeutics.

Structural Impact of the Pyrrolidine Ring

The incorporation of a pyrrolidine ring into a peptide backbone introduces significant conformational rigidity compared to its acyclic amino acid counterparts. This rigidity stems from the cyclic nature of the side chain, which restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60° to -75°. This constraint has far-reaching consequences for the local and global structure of peptides.

Pyrrolidine Ring Pucker

The non-planar pyrrolidine ring can adopt various puckered conformations, most commonly described as "endo" or "exo" depending on the displacement of the Cγ carbon relative to the plane of the other ring atoms. The two predominant pucker modes are Cγ-endo (DOWN) and Cγ-exo (UP). The puckering preference is influenced by the stereochemistry of substituents on the ring and the cis or trans conformation of the preceding peptide bond. In cis prolyl bonds, the endo ring pucker is the predominant conformation. For trans prolyl bonds, an exo pucker is more common in compact conformations like α-helices, while the endo pucker is observed in more extended structures.[1][2]

Table 1: Thermodynamic Parameters of Proline Ring Pucker

| Parameter | Value | Conditions | Reference |

| Activation Barrier (Interconversion) | 2–5 kcal mol⁻¹ | Room Temperature | [1] |

Cis-Trans Isomerization of the Peptidyl-Prolyl Bond

Unlike most other peptide bonds, which strongly favor the trans conformation, the peptidyl-prolyl bond can readily adopt both cis and trans isomers. The energy difference between these two states is small, leading to a significant population of the cis isomer. The isomerization process is slow, with a high activation energy barrier, and can be a rate-limiting step in protein folding.

Table 2: Energetics of Proline Cis-Trans Isomerization

| Parameter | Value | Conditions | Reference |

| Activation Energy Barrier | ~20 kcal/mol | Uncatalyzed | [1][3] |

| Rate of Interconversion (kcis → trans) | 2.5 × 10⁻³ s⁻¹ | H-Ala-Pro-OH, 25°C | [4][5] |

Influence on Peptide Secondary Structure

The conformational constraints imposed by the pyrrolidine ring make proline a potent modulator of peptide secondary structure. It is often referred to as a "helix breaker" due to its inability to form the hydrogen bonds required to stabilize α-helices and β-sheets. However, it is a key component in the formation of other structural motifs.

Polyproline Helices (PPI and PPII)

Sequences rich in proline can adopt unique helical structures known as polyproline helices.

-

Polyproline I (PPI) Helix: A right-handed helix with all cis peptide bonds. It is a more compact structure.

-

Polyproline II (PPII) Helix: A left-handed helix with all trans peptide bonds. It is a more extended structure and is prevalent in many biologically important protein-protein interactions.[6][7]

Table 3: Structural Parameters of Polyproline Helices

| Helix Type | Handedness | Peptide Bond | Dihedral Angles (φ, ψ) | Residues per Turn | Rise per Residue |

| PPI | Right | cis | ~ (-75°, 160°) | ~3.3 | ~1.9 Å |

| PPII | Left | trans | ~ (-75°, 150°) | 3.0 | ~3.1 Å |

β-Turns

Proline is frequently found in β-turns, which are sharp reversals in the direction of the polypeptide chain. The fixed φ angle of proline helps to stabilize the tight turn geometry, particularly in type I and type II β-turns.

Biological Functions of Proline-Rich Motifs

Proline-rich motifs (PRMs) are common in eukaryotic proteins and serve as recognition sites for a variety of protein domains. These interactions are crucial for the assembly of signaling complexes and the regulation of numerous cellular processes.

SH3 Domain Interactions

Src Homology 3 (SH3) domains are well-characterized protein modules that bind to PRMs, typically containing a PxxP core motif. These interactions are fundamental in signal transduction pathways, including those involved in cell growth, differentiation, and cytoskeletal organization. The binding of an SH3 domain to a proline-rich sequence often induces a PPII helical conformation in the peptide.[8][9][10]

Experimental Protocols

The study of peptides containing pyrrolidine rings relies on a variety of biophysical and synthetic techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Peptides

This protocol outlines the manual synthesis of a generic proline-containing peptide using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-